1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE-d11
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Overview
Description
1-Stearoyl-2-Arachidonoyl-d11-sn-glycero-3-PE is a deuterated form of a naturally occurring phospholipid. It is used as an internal standard for the quantification of 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PE by gas chromatography or liquid chromatography-mass spectrometry. This compound is formed via the phosphatidylserine decarboxylation pathway in mammalian cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Stearoyl-2-Arachidonoyl-d11-sn-glycero-3-PE can be synthesized through a multi-step process involving the esterification of glycerol with stearic acid and arachidonic acid. The deuterated form is achieved by incorporating deuterium atoms into the arachidonic acid moiety. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production of 1-Stearoyl-2-Arachidonoyl-d11-sn-glycero-3-PE involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
1-Stearoyl-2-Arachidonoyl-d11-sn-glycero-3-PE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications or studying its behavior under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions of 1-Stearoyl-2-Arachidonoyl-d11-sn-glycero-3-PE include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 1-Stearoyl-2-Arachidonoyl-d11-sn-glycero-3-PE depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols. Substitution reactions can result in various alkylated phospholipids .
Scientific Research Applications
1-Stearoyl-2-Arachidonoyl-d11-sn-glycero-3-PE has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1-Stearoyl-2-Arachidonoyl-d11-sn-glycero-3-PE involves its incorporation into biological membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes and receptors, to modulate cellular processes. The deuterated form allows for precise tracking and quantification in experimental studies .
Comparison with Similar Compounds
1-Stearoyl-2-Arachidonoyl-d11-sn-glycero-3-PE is unique due to its deuterated arachidonic acid moiety, which enhances its stability and allows for accurate quantification. Similar compounds include:
1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PE: The non-deuterated form used in similar applications.
1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC: A phosphatidylcholine analog with similar properties.
1-Stearoyl-2-Arachidonoyl-sn-glycerol: A diacylglycerol derivative with distinct biological activities.
These compounds share structural similarities but differ in their specific applications and properties.
Properties
Molecular Formula |
C43H78NO8P |
---|---|
Molecular Weight |
779.1 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-3-octadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C43H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,41H,3-10,12,14-16,18,20-21,23,25-27,29,31-40,44H2,1-2H3,(H,47,48)/b13-11-,19-17-,24-22-,30-28-/t41-/m1/s1/i1D3,3D2,5D2,7D2,9D2 |
InChI Key |
ANRKEHNWXKCXDB-PGEBTVANSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[NH3+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
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